

Application Notes & Protocols for the Quantification of 4-Ethylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4-Ethylpyridazin-3(2H)-one

Cat. No.: B567845

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Abstract

These application notes provide a comprehensive guide to developing and validating analytical methods for the quantification of **4-Ethylpyridazin-3(2H)-one** in various matrices, including pharmaceutical formulations and biological samples. While specific validated methods for this compound are not widely published, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), adapted from established methods for similar pyridazinone derivatives.^{[1][2][3]} The protocols cover sample preparation, chromatographic conditions, and method validation parameters in accordance with ICH guidelines.

Introduction

4-Ethylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and cardiovascular effects.^{[4][5]} Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides a starting point for developing robust analytical methods for **4-Ethylpyridazin-3(2H)-one**.

Analytical Methodologies

Two primary analytical techniques are proposed for the quantification of **4-Ethylpyridazin-3(2H)-one**: HPLC with UV detection and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of pharmaceutical compounds.^{[1][3]} A reversed-phase HPLC method is proposed for **4-Ethylpyridazin-3(2H)-one**.

2.1.1. Proposed HPLC Method Parameters

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) ^{[1][3]}
Mobile Phase	Acetonitrile and phosphate buffer (pH 2-3) gradient
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	Determined by UV scan (likely in the range of 230-280 nm)
Internal Standard	A structurally similar compound with no interference

2.1.2. Experimental Protocol: HPLC Method Development

- Solubility and Wavelength Determination:
 - Determine the solubility of **4-Ethylpyridazin-3(2H)-one** in various organic solvents and aqueous buffers.

- Prepare a dilute solution of the compound in a suitable solvent and perform a UV-Vis scan (200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- Column and Mobile Phase Selection:
 - Screen different C8 and C18 columns from various manufacturers.
 - Optimize the mobile phase composition by varying the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer (e.g., phosphate or acetate buffer). Adjust the pH of the aqueous phase to ensure good peak shape.
- Method Optimization:
 - Optimize the flow rate, column temperature, and injection volume to achieve a symmetrical peak with a reasonable retention time (typically 3-10 minutes).
 - Develop a gradient elution program if necessary to resolve the analyte from matrix components.
- Method Validation:
 - Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[2][6]

2.2.1. Proposed LC-MS/MS Method Parameters

Parameter	Recommended Condition
Chromatography	UHPLC system with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m)
Mobile Phase	A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (gradient)
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Ionization Source	Electrospray Ionization (ESI), positive mode
MS/MS Detection	Multiple Reaction Monitoring (MRM)

2.2.2. Experimental Protocol: LC-MS/MS Method Development

- Tuning and Optimization:
 - Infuse a standard solution of **4-Ethylpyridazin-3(2H)-one** directly into the mass spectrometer to determine the precursor ion ($[M+H]^+$).
 - Perform product ion scans to identify the most abundant and stable fragment ions for MRM.
 - Optimize MS parameters such as capillary voltage, cone voltage, and collision energy.
- Chromatographic Separation:
 - Develop a rapid and efficient UHPLC method to separate the analyte from matrix interferences. A fast gradient is often employed.
- Sample Preparation:
 - For biological samples (plasma, urine), protein precipitation or solid-phase extraction (SPE) will be necessary to remove proteins and other interferences. A QuEChERS-based method could also be adapted.^[7]
- Method Validation:

- Validate the method for all parameters as per ICH guidelines, with a focus on matrix effects, recovery, and stability.

Data Presentation

The following tables present hypothetical data that would be generated during the validation of an HPLC method for **4-Ethylpyridazin-3(2H)-one**.

Table 1: Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	151,987
25	380,123
50	758,990
100	1,520,112
Correlation Coefficient (r^2)	0.9998

Table 2: Accuracy and Precision Data

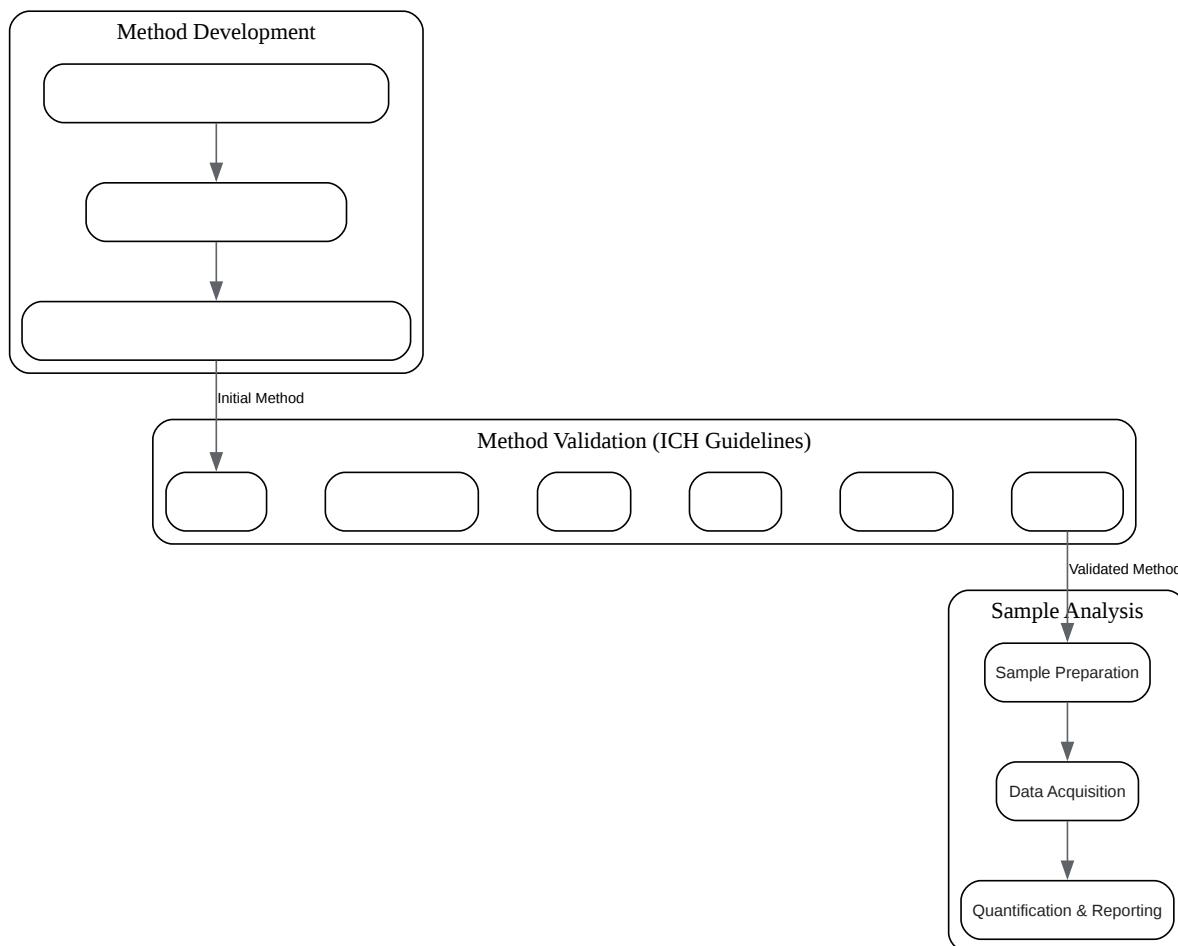
Spiked Concentration (µg/mL)	Measured Concentration (µg/mL, mean \pm SD, n=6)	Accuracy (%)	Precision (RSD, %)
5	4.95 \pm 0.11	99.0	2.2
50	50.21 \pm 0.85	100.4	1.7
100	99.56 \pm 1.59	99.6	1.6

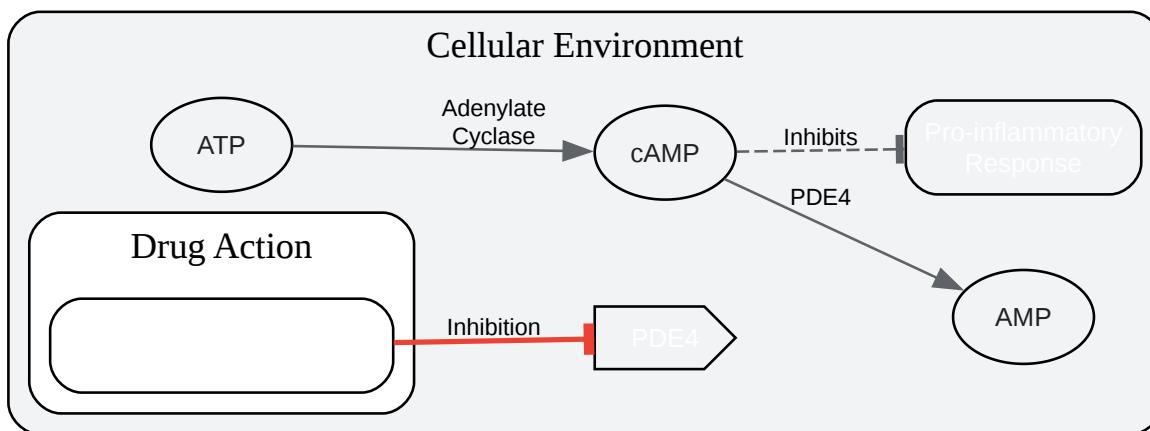
Table 3: LOD and LOQ

Parameter	Value ($\mu\text{g/mL}$)
Limit of Detection (LOD)	0.1
Limit of Quantification (LOQ)	0.3

Visualizations

Diagram 1: General Workflow for Analytical Method Development and Validation





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